molecular formula C12H8S B3031042 3-(2-Phenylethynyl)thiophene CAS No. 131423-29-5

3-(2-Phenylethynyl)thiophene

Cat. No.: B3031042
CAS No.: 131423-29-5
M. Wt: 184.26 g/mol
InChI Key: CVWNFWSBDGLRPO-UHFFFAOYSA-N
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Description

3-(2-Phenylethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a phenylethynyl group at the third position. Thiophene derivatives are known for their diverse applications in organic electronics, material science, and medicinal chemistry due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethynyl)thiophene typically involves the Sonogashira cross-coupling reaction. This reaction couples a dibrominated or diiodinated thiophene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylethynyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Phenylethynyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethynyl)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activities. The phenylethynyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 2-(Phenylethynyl)thiophene
  • 3-(Phenylethynyl)thiophene
  • 2,5-Bis(phenylethynyl)thiophene

Comparison: 3-(2-Phenylethynyl)thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. Compared to 2-(Phenylethynyl)thiophene, the substitution at the third position can lead to different regioselectivity in reactions and distinct electronic characteristics .

Properties

IUPAC Name

3-(2-phenylethynyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNFWSBDGLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396296
Record name Thiophene, 3-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131423-29-5
Record name Thiophene, 3-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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